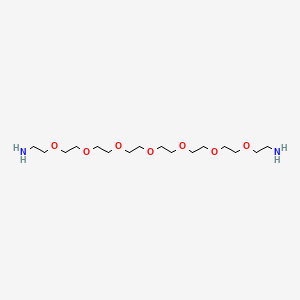

氨基-PEG7-胺

描述

Amino-PEG7-Amine is a compound with the molecular formula C16H36N2O7 . It is also known by other names such as 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine, H2N-PEG7-CH2CH2NH2, and NH2-PEG7-NH2 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

The IUPAC name for Amino-PEG7-Amine is 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine . Its molecular weight is 368.47 g/mol . The compound has 2 hydrogen bond donors and 9 hydrogen bond acceptors . The rotatable bond count is 22 .

Physical And Chemical Properties Analysis

Amino-PEG7-Amine has a molecular weight of 368.47 g/mol . It has a topological polar surface area of 117 Ų . The compound has 25 heavy atoms . The complexity of the compound is computed to be 217 .

科学研究应用

生物医学应用中的可生物降解聚合物: Bhingaradiya 等人(2017)讨论了聚己内酯(PCL)和聚(β-氨基酯)或聚(酰胺胺)的两亲共网络(APCN)凝胶的合成,其中包括基于 PEG 的聚(β-氨基酯)成分。由于其血液相容性和在各种环境条件下的触发降解,这些凝胶可用于受控释放和组织工程应用 (Bhingaradiya、Chandel、Bhalani 和 Jewrajka,2017)。

聚合物合成和表征: Yuan 和 Deng(2001)使用氨基封端的 PEG 作为伯胺合成了聚(乙二醇)(PEG)-聚(氨基酸)共聚物。这种合成提高了聚(氨基酸)在有机溶剂中的溶解度,并允许调节亲水/疏水平衡 (Yuan 和 Deng,2001)。

用于药物偶联的 PEG 化: Bentley、Roberts 和 Harris(1998)展示了一种还原胺化方法,使用原位生成的 PEG 乙醛水合物对溶菌酶和壳聚糖进行 PEG 化,从而产生水溶性衍生物和 PEG-壳聚糖水凝胶。该过程对于改变药物分子的生物利用度和药代动力学具有重要意义 (Bentley、Roberts 和 Harris,1998)。

用于生物传感器的酶固定化: Vasylieva 等人(2011)报道使用聚(乙二醇)二缩水甘油醚(PEGDE)将蛋白质固定在生物传感器上。该方法提供了高灵敏度和稳定性,展示了基于 PEG 的化合物在生物传感器制造中的潜力 (Vasylieva 等人,2011)。

绿色化学应用: Kumar 等人(2006)发现聚乙二醇(PEG)可用作化学反应的无毒且环保的介质,例如胺与共轭烯烃的迈克尔加成反应,突出了 PEG 在可持续化学实践中的作用 (Kumar、Chaudhary、Nimesh 和 Chandra,2006)。

作用机制

Target of Action

Amino-PEG7-Amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation . The primary targets of Amino-PEG7-Amine, therefore, are the proteins that are intended to be degraded .

Mode of Action

Amino-PEG7-Amine, as a PROTAC linker, connects two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, which allows the E3 ligase to transfer ubiquitin to the target protein . The ubiquitinated protein is then recognized by the proteasome, an intracellular complex, and is subsequently degraded .

Biochemical Pathways

The key biochemical pathway involved in the action of Amino-PEG7-Amine is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins . By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins within the cell .

Pharmacokinetics

As a peg-based compound, it is expected to have increased solubility in aqueous media . This property can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The result of the action of Amino-PEG7-Amine is the selective degradation of target proteins . By reducing the levels of specific proteins, it can modulate cellular processes and potentially treat diseases associated with the overexpression or abnormal activity of these proteins .

Action Environment

The action of Amino-PEG7-Amine, like all drugs, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . .

未来方向

While specific future directions for Amino-PEG7-Amine are not mentioned in the search results, the compound’s use as a PROTAC linker suggests potential applications in the development of new therapeutic agents . Therapeutic peptides are a unique class of pharmaceutical agents and the development of peptide drugs has become one of the hottest topics in pharmaceutical research . Therefore, Amino-PEG7-Amine could play a significant role in this field in the future.

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWECBIRKDAZDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679818 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG7-Amine | |

CAS RN |

332941-25-0 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

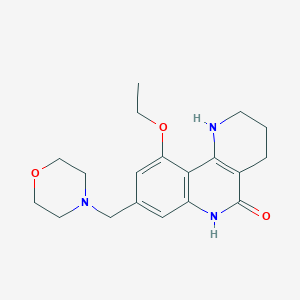

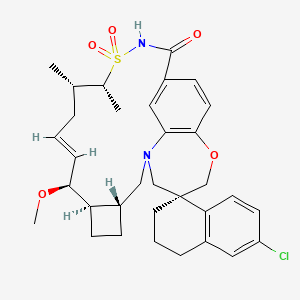

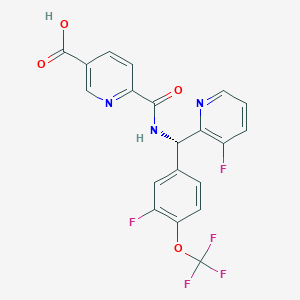

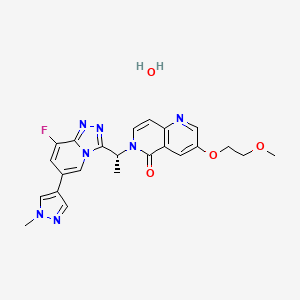

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)

![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)